molecular formula C19H33NNa2O5 B8339245 Disodium myristoyl glutamate CAS No. 38517-25-8

Disodium myristoyl glutamate

Cat. No.: B8339245
CAS No.: 38517-25-8
M. Wt: 401.4 g/mol
InChI Key: SXBBFOVRSQCYFE-SQKCAUCHSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Disodium Myristoyl Glutamate (DMG) is an anionic surfactant derived from the sodium salt of myristoyl glutamic acid. Its chemical structure consists of a myristoyl (C14) fatty acid chain linked to glutamic acid, with two sodium ions neutralizing the carboxylate groups . DMG is widely used in cosmetics and personal care products due to its gentle cleansing properties, biodegradability, and ability to generate stable foam . It is particularly favored in formulations for sensitive skin, as it minimizes irritation while maintaining efficacy in removing oils and impurities .

Scientific Research Applications

Chemical Properties and Functionality

Disodium myristoyl glutamate has the molecular formula C19H33NNa2O5C_{19}H_{33}NNa_2O_5 and is classified as an acylated amino acid. Its structure features a hydrophobic myristoyl fatty acid chain attached to a glutamic acid backbone, which imparts unique surfactant properties. The compound acts as both a surfactant and an emulsifier, allowing for effective cleansing and conditioning in personal care products .

Surfactant Properties

This compound is utilized in sulfate-free cleansing formulations due to its mildness and ability to produce foam. It serves as an alternative to harsher surfactants, making it suitable for sensitive skin formulations .

Emulsification

The compound aids in stabilizing emulsions by reducing surface tension between oil and water phases. This property is crucial in creams, lotions, and other emulsified products where consistent texture and stability are desired .

Skin Conditioning

As a skin-conditioning agent, this compound enhances the moisture retention of skin products, promoting smoother skin texture. Its ability to form a protective barrier on the skin can help prevent moisture loss .

Safety Assessments

Safety evaluations have indicated that this compound does not pose significant risks for dermal irritation or sensitization. Various studies have shown no ocular irritation in both in vitro and human studies . The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that amino acid alkyl amides, including this compound, are generally safe for use in cosmetics when formulated at appropriate concentrations .

Efficacy in Cleansing Formulations

A study evaluated the effectiveness of this compound in a sulfate-free cleansing gel compared to traditional sulfate-based cleansers. The findings indicated that the formulation with this compound provided comparable cleansing efficacy with enhanced mildness on the skin .

Combination with Other Ingredients

Research has explored the synergistic effects of this compound when combined with other surfactants such as cocamidopropyl betaine. This combination was shown to improve foaming properties while maintaining low irritation potential, making it ideal for sensitive skin formulations .

Comparison with Similar Compounds

Disodium Myristoyl Glutamate belongs to the acyl glutamate family, which includes surfactants with varying fatty acid chains (e.g., lauroyl, cocoyl) and counterions (e.g., sodium, potassium). Below is a detailed comparison of DMG with structurally similar compounds:

Sodium Lauroyl Glutamate (SLG)

  • Structure : Features a lauroyl (C12) fatty acid chain instead of myristoyl (C14).
  • Performance: Foaming: SLG produces richer foam due to its shorter hydrophobic chain, which enhances water solubility and micelle formation .
  • Applications : Common in shampoos and facial cleansers where stronger foaming is prioritized .

Disodium Cocoyl Glutamate (DCG)

  • Structure : Uses a coconut-derived fatty acid mixture (C8–C18), primarily lauric (C12) and myristic (C14) acids.
  • Performance :
    • Versatility : The mixed chain length balances cleansing efficiency and mildness, making it suitable for a broader range of skin types .
    • Biodegradability : Similar to DMG but may vary based on coconut oil sourcing .
  • Applications : Used in body washes and baby products for balanced performance .

Potassium Myristoyl Glutamate (PMG)

  • Structure : Potassium counterion replaces sodium in DMG.
  • Performance :
    • Solubility : Higher water solubility due to potassium’s smaller ionic radius, improving formulation in liquid cleansers .
    • Mildness : Comparable to DMG but may feel less drying on skin due to potassium’s humectant-like properties .
  • Applications : Preferred in transparent or low-viscosity products like micellar waters .

Table 1: Comparative Properties of Acyl Glutamates

Property This compound (DMG) Sodium Lauroyl Glutamate (SLG) Disodium Cocoyl Glutamate (DCG) Potassium Myristoyl Glutamate (PMG)
Fatty Acid Chain Myristoyl (C14) Lauroyl (C12) Cocoyl (C8–C18 mix) Myristoyl (C14)
Counterion Sodium Sodium Sodium Potassium
Foaming Capacity Moderate High Moderate Moderate
Mildness High Moderate High High
Solubility Moderate High Moderate High
Typical Use Cases Sensitive skin cleansers Shampoos, deep cleansers Body washes, baby products Liquid cleansers, micellar waters
Regulatory Limits 22% (China CFDA) 22% (China CFDA) Not specified 22% (China CFDA)

Key Research Findings

  • Acyl Chain Impact : Myristoyl (C14) provides optimal balance between hydrophobicity and mildness, reducing skin irritation compared to shorter chains like lauroyl (C12) .
  • Counterion Effects : Potassium salts enhance solubility and sensory feel, while sodium salts offer cost efficiency and stability in solid formulations .
  • Synergistic Use : DMG is often combined with SLG or cocoyl derivatives to optimize foam volume and mildness, as seen in SENSAI’s Silk Peeling Powder .

Properties

CAS No.

38517-25-8

Molecular Formula

C19H33NNa2O5

Molecular Weight

401.4 g/mol

IUPAC Name

disodium;(2S)-2-(tetradecanoylamino)pentanedioate

InChI

InChI=1S/C19H35NO5.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(21)20-16(19(24)25)14-15-18(22)23;;/h16H,2-15H2,1H3,(H,20,21)(H,22,23)(H,24,25);;/q;2*+1/p-2/t16-;;/m0../s1

InChI Key

SXBBFOVRSQCYFE-SQKCAUCHSA-L

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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